molecular formula C16H24N2O4 B6988135 N-(2-ethoxyphenyl)-N'-(1-hydroxy-3-methylpentan-3-yl)oxamide

N-(2-ethoxyphenyl)-N'-(1-hydroxy-3-methylpentan-3-yl)oxamide

Cat. No.: B6988135
M. Wt: 308.37 g/mol
InChI Key: NMEHYGRTXSWSGM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-(1-hydroxy-3-methylpentan-3-yl)oxamide is a synthetic organic compound It belongs to the class of oxamides, which are characterized by the presence of the oxamide functional group

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-(1-hydroxy-3-methylpentan-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-4-16(3,10-11-19)18-15(21)14(20)17-12-8-6-7-9-13(12)22-5-2/h6-9,19H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEHYGRTXSWSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NC(=O)C(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-(1-hydroxy-3-methylpentan-3-yl)oxamide typically involves the reaction of 2-ethoxyaniline with 1-hydroxy-3-methylpentan-3-one in the presence of an oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-(1-hydroxy-3-methylpentan-3-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen atoms, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-(1-hydroxy-3-methylpentan-3-yl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(1-hydroxy-3-methylpentan-3-yl)oxamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-N’-(1-hydroxy-3-ethylpentan-3-yl)oxamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(2-ethoxyphenyl)-N’-(1-hydroxy-3-methylpentan-3-yl)oxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy and hydroxy groups may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

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